Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride
Executive Summary
In modern drug discovery and organic synthesis, conformationally restricted aliphatic amines are critical for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is an advanced secondary amine building block that offers unique spatial geometry due to its 1,4-disubstituted cyclohexane core[1]. Formulated as a hydrochloride salt to ensure benchtop stability and prevent oxidative degradation, this compound presents specific steric and stereochemical dynamics that require precise handling and specialized synthetic methodologies.
This whitepaper provides an in-depth technical guide on its physicochemical properties, structural dynamics, and validated experimental protocols for its integration into complex synthetic workflows.
Structural & Physicochemical Profiling
The molecular architecture of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride features a cyclohexane ring substituted at the C1 position with an isopropylamine group and at the C4 position with an n-propyl chain[2].
Stereochemical Dynamics
The 1,4-disubstitution pattern allows the molecule to exist as cis and trans diastereomers.
-
Trans-Isomer: Thermodynamically favored, as it can adopt a chair conformation where both the bulky n-propyl and isopropylamine groups occupy equatorial positions, minimizing 1,3-diaxial steric clashes.
-
Cis-Isomer: Forces an axial-equatorial relationship, introducing ring strain and altering the nucleophilic trajectory of the nitrogen atom.
Quantitative Data Summary
The following table consolidates the core physicochemical parameters of the compound[1][2].
| Property | Value | Scientific Rationale |
| Chemical Name | N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl | Standard IUPAC nomenclature. |
| CAS Number | 1193389-29-5 | Unique registry identifier[2]. |
| Molecular Formula | C₁₂H₂₅N • HCl (C₁₂H₂₆ClN) | Represents the protonated salt form. |
| Molecular Weight | 219.79 g/mol | Calculated mass including the HCl counterion[1]. |
| Physical State | Solid (Powder) | Salt formation drastically increases the melting point. |
| Solubility Profile | Soluble in H₂O, MeOH, DMSO | Typical amphiphilic behavior of amine hydrochlorides[3]. |
Chemical Reactivity & Steric Considerations
As a secondary amine featuring an N-isopropyl group, the nucleophilicity of the nitrogen center is highly sterically encumbered. The parent scaffold, N-isopropylcyclohexanamine, is known for its amphiphilic nature and utility as a versatile building block, but its bulky nature demands optimized reaction conditions[3].
When utilizing this compound in amide coupling reactions, standard reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, highly reactive uronium-based coupling agents like HATU are required. Furthermore, because the compound is supplied as a stable hydrochloride salt, it must be neutralized (free-based) in situ using a non-nucleophilic base to expose the active lone pair on the nitrogen.
Workflow for amide coupling of sterically hindered secondary amines.
Analytical Characterization Workflows
To ensure lot-to-lot reproducibility and verify stereochemical purity, orthogonal analytical techniques are required. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for assigning the cis or trans configuration of the cyclohexane ring based on the coupling constants ( J ) of the methine proton at C1.
Logic tree for assigning cyclohexane stereochemistry via 1H NMR coupling constants.
Experimental Methodologies
Protocol 1: High-Efficiency Amide Coupling (Self-Validating System)
This protocol is designed to overcome the steric hindrance of the N-isopropyl group during amide bond formation.
-
Step 1: Electrophile Activation. Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature. Causality: HATU generates a highly reactive 7-aza-benzotriazole ester, which is uniquely capable of overcoming the steric barrier presented by the secondary amine.
-
Step 2: In Situ Free-Basing. Add N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride (1.1 eq) to the mixture, immediately followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its extreme steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves as a base to neutralize the HCl salt.
-
Step 3: Nucleophilic Addition. Stir the reaction at room temperature for 12–18 hours.
-
Step 4: Self-Validation (LC-MS). Quench a 5 µL aliquot in 1 mL of methanol. Inject into the LC-MS. The complete disappearance of the activated ester mass and the emergence of the target amide mass confirms successful nucleophilic attack.
Protocol 2: GC-MS Preparation and Analysis
Analyzing amine hydrochlorides via Gas Chromatography-Mass Spectrometry (GC-MS) requires specific sample preparation to prevent column degradation.
-
Step 1: Liquid-Liquid Extraction. Suspend 5 mg of the hydrochloride salt in 1 mL of 1M NaOH (aq). Extract with 1 mL of ethyl acetate containing 0.1% dodecane (Internal Standard). Causality: Direct injection of the salt leads to thermal degradation in the GC inlet. The alkaline aqueous layer forces the compound into its volatile free-base form, which partitions into the organic layer.
-
Step 2: Chromatographic Separation. Inject 1 µL of the organic layer onto an HP-5MS column. Self-Validation: The detection of the dodecane internal standard validates that the injection, extraction efficiency, and column recovery were successful, ensuring the absence of the amine peak would be a true negative rather than a mechanical failure.
Safety, Handling, and Hazard Mitigation
Like many aliphatic amine derivatives, N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride presents specific occupational hazards that must be mitigated through proper engineering controls and personal protective equipment (PPE)[4].
| Hazard Class | Category | Hazard Code | Mechanistic Rationale & Mitigation Strategy |
| Skin Irritation | Category 2 | H315 | Amines interact with epidermal lipid bilayers. Mitigation: Double-layer nitrile gloves and standard lab coat[4]. |
| Eye Irritation | Category 2A | H319 | High risk of corneal damage upon contact. Mitigation: Splash-proof safety goggles with side shields[4]. |
| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness via CNS depression. Mitigation: Handle strictly within a certified chemical fume hood[4]. |
References
The following sources were utilized to ground the physicochemical data, hazard classifications, and synthetic properties described in this whitepaper:
-
[1] Title: N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride | SCBT - Santa Cruz Biotechnology. Source: scbt.com URL: 1
-
[2] Title: N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride — Chemical Substance Information & NextSDS. Source: nextsds.com URL: 2
-
[4] Title: N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride — Hazard Classifications. Source: nextsds.com URL: 4
-
[3] Title: CAS 1195-42-2: N-Isopropylcyclohexylamine. Source: cymitquimica.com URL: 3
